

ABBV-467: A Technical Guide to its High Selectivity for MCL-1

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective MCL-1 inhibitor, **ABBV-467**. The focus is on its remarkable selectivity for the Myeloid Cell Leukemia 1 (MCL-1) protein over other members of the B-cell lymphoma 2 (BCL-2) family. This document compiles quantitative binding affinity data, outlines the experimental methodologies used for its characterization, and provides visualizations to illustrate its mechanism of action.

Core Mechanism of Action

ABBV-467 is a highly potent and selective small molecule inhibitor of MCL-1, an anti-apoptotic protein frequently overexpressed in various cancers.[1] By binding to MCL-1, **ABBV-467** disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death in cancer cells that are dependent on MCL-1 for survival.[1][2]

Quantitative Selectivity Profile

The selectivity of **ABBV-467** for MCL-1 over other anti-apoptotic BCL-2 family proteins is a key characteristic, minimizing off-target effects. The binding affinities, represented by the

dissociation constant (K_i), demonstrate a profound preference for MCL-1.

Protein	Binding Affinity (K_i , nM)
MCL-1	<0.01
BCL-xL	>660
BCL-2	599
BCL-W	247
BCL2-A1	>200

Table 1: Binding affinity of **ABBV-467** to BCL-2 family proteins as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Data sourced from Yuda et al., 2023.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following section details the methodologies employed to ascertain the binding affinity and cellular activity of **ABBV-467**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay was utilized to determine the binding affinity (K_i) of **ABBV-467** for various BCL-2 family proteins.

Objective: To quantify the binding affinity of **ABBV-467** to human MCL-1, BCL-xL, BCL-2, BCL-W, and BCL2-A1.

Principle: The assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled ligand upon the introduction of a competitive inhibitor (**ABBV-467**). The decrease in the FRET signal is proportional to the binding of the inhibitor.

Materials:

- Recombinant human BCL-2 family proteins (MCL-1, BCL-xL, BCL-2, BCL-W, BCL2-A1)

- Fluorescently labeled probe peptide (e.g., a BIM BH3 peptide)
- **ABBV-467**
- Assay buffer
- Microplates suitable for fluorescence readings
- A microplate reader capable of TR-FRET measurements

Procedure:

- A solution containing the specific recombinant BCL-2 family protein and the fluorescently labeled probe peptide is prepared in the assay buffer.
- Serial dilutions of **ABBV-467** are prepared.
- The protein-probe mixture is added to the wells of the microplate.
- The different concentrations of **ABBV-467** are then added to the respective wells.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The TR-FRET signal is measured using a compatible plate reader.
- The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (CellTiter-Glo®)

This assay was used to assess the cellular efficacy of **ABBV-467** in tumor cell lines.

Objective: To determine the half-maximal effective concentration (EC50) of **ABBV-467** required to induce cell death in various cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the number of metabolically active cells. A decrease in ATP is indicative of cell death.

Materials:

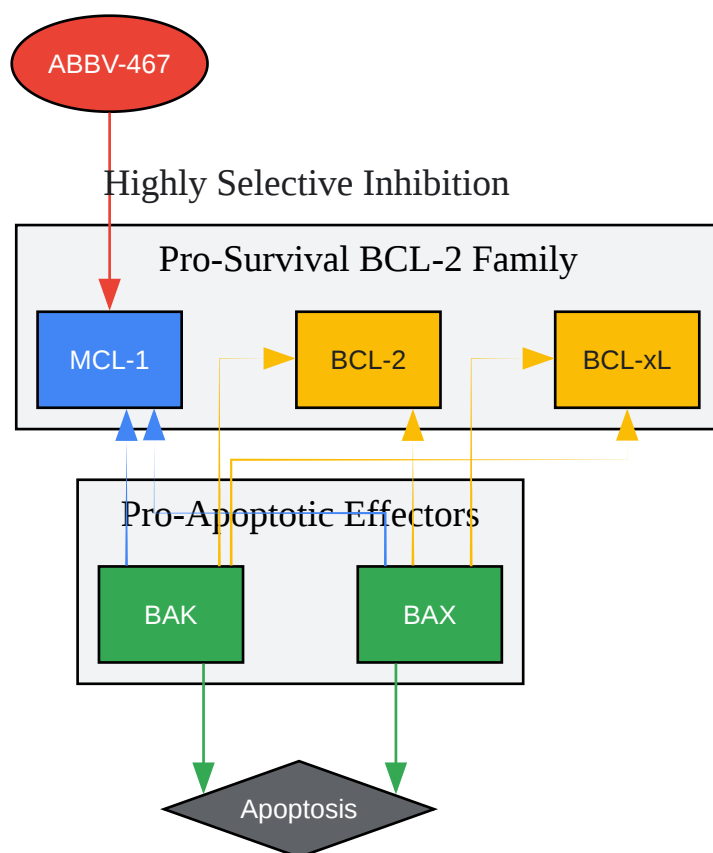
- Human tumor cell lines (e.g., AMO-1, H929, MV4-11)
- Cell culture medium and supplements
- **ABBV-467**
- CellTiter-Glo® Reagent
- Opaque-walled multiwell plates suitable for luminescence measurements
- A luminometer

Procedure:

- Cancer cell lines are seeded in opaque-walled multiwell plates and allowed to adhere overnight.
- The cells are treated with a serial dilution of **ABBV-467**.
- The plates are incubated for a specified period (e.g., 24 hours).
- The CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions.
- The plate is incubated for a short period to stabilize the luminescent signal.
- The luminescence is measured using a luminometer.
- The data is normalized to untreated controls, and the EC50 values are calculated.

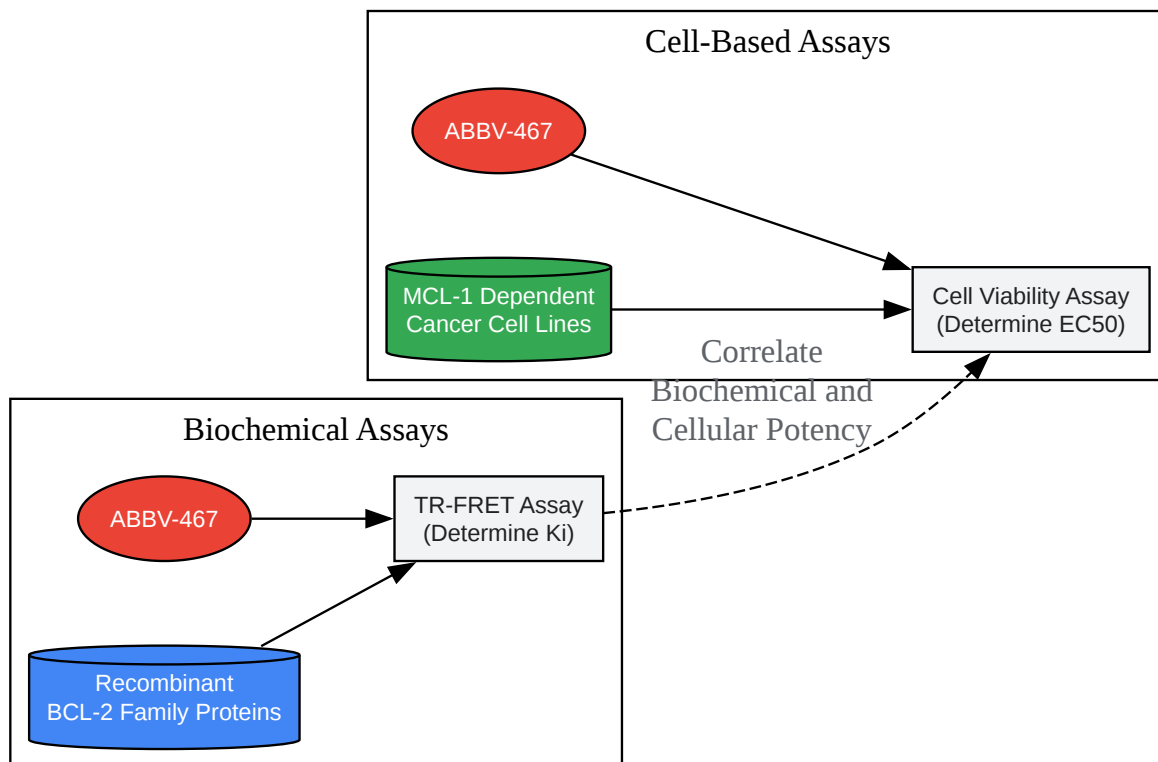
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ABBV-467** and a generalized experimental workflow for assessing its selectivity.



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Caption: **ABBV-467** selectively inhibits MCL-1, releasing pro-apoptotic proteins to trigger apoptosis.



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Caption: Workflow for evaluating **ABBV-467**'s biochemical and cellular selectivity and potency.

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References

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